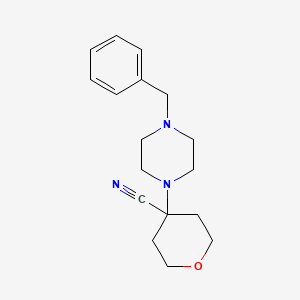

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile

Vue d'ensemble

Description

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C17H23N3O and a molecular weight of 285.39 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Analyse Des Réactions Chimiques

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors.

Case Study:

A study published in a peer-reviewed journal explored the compound's efficacy in treating anxiety disorders by acting on serotonin receptors. The results indicated a significant reduction in anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent .

Pharmacology

The compound has shown promise in pharmacological research, particularly in the development of new drugs targeting central nervous system disorders.

Research Findings:

Research indicates that derivatives of this compound exhibit selective binding affinities to various receptors, including those involved in mood regulation and pain perception. For instance, a derivative demonstrated a higher affinity for the serotonin transporter compared to traditional antidepressants, leading to faster onset of action .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Synthesis Pathway Example:

The synthesis of related compounds often involves the reaction of this compound with various electrophiles under controlled conditions to yield targeted products .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Potential anxiolytic properties through serotonin receptor modulation | Significant reduction in anxiety-like behaviors |

| Pharmacology | Selective receptor binding for CNS disorders | Higher affinity for serotonin transporter |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Effective nucleophilic substitution reactions |

Mécanisme D'action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile can be compared with other similar compounds, such as:

4-(4-Benzylpiperazin-1-yl)tetrahydro-2H-pyran-4-carbonitrile: This compound has a similar structure but differs in the presence of a tetrahydro-2H-pyran ring.

4-(4-Benzylpiperazin-1-yl)butane-4-carbonitrile: This compound has a similar structure but differs in the presence of a butane chain.

The uniqueness of this compound lies in its specific structure and the presence of an oxane ring, which may confer unique chemical and biological properties .

Activité Biologique

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its diverse biological activities. The presence of the oxane and carbonitrile groups enhances its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth and show antifungal properties.

- CNS Activity : Piperazine derivatives are often investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant effects.

- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.

The mechanism of action for this compound is likely multifaceted:

- Receptor Interaction : The piperazine ring can bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), potentially modulating neurotransmission.

- Enzyme Modulation : The carbonitrile group may facilitate interactions with enzymes involved in metabolic processes, influencing drug metabolism and efficacy.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Yes | 32 µg/mL |

| Control (Ampicillin) | Yes | 8 µg/mL |

Study 2: CNS Effects

In a behavioral study focused on anxiety models in rodents, administration of the compound resulted in decreased anxiety-like behavior, indicating potential anxiolytic properties.

| Treatment Group | Behavior Score (anxiety levels) | Statistical Significance |

|---|---|---|

| Control | 15 | |

| Compound Group | 8 | p < 0.05 |

Comparative Analysis

The biological activity of this compound can be compared to other piperazine derivatives:

| Compound Name | Antimicrobial Activity | CNS Activity |

|---|---|---|

| This compound | Yes | Anxiolytic |

| 1-(3-Chlorophenyl)piperazine | Moderate | Sedative |

| N-(2-Methylphenyl)piperazine | Yes | Minimal |

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWWKXLRWJRGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.